Piperidine-2,6-dicarbonitrile

Descripción general

Descripción

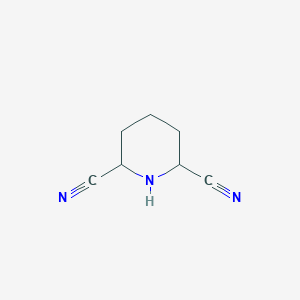

Piperidine-2,6-dicarbonitrile is a heterocyclic organic compound with the molecular formula C7H9N3 It belongs to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Piperidine-2,6-dicarbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyridine-2,6-dicarbonitrile with hydrazine in the presence of elemental sulfur and acetonitrile yields bis-tetrazine pincer . Another method involves the photochemical cycloaddition of dienes to form bicyclic piperidinones, which can then be reduced to piperidines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .

Análisis De Reacciones Químicas

Types of Reactions: Piperidine-2,6-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the cyano groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products:

Oxidation: Produces oxides of this compound.

Reduction: Yields various piperidine derivatives.

Substitution: Forms substituted piperidines with different functional groups.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

Piperidine-2,6-dicarbonitrile is widely used as an intermediate in the synthesis of complex organic molecules and heterocycles. Its two nitrile groups allow for various chemical transformations, enabling the creation of diverse derivatives with tailored properties. This compound is particularly valuable in the synthesis of pharmaceuticals and bioactive compounds due to its reactivity and ability to form stable bonds with other functional groups.

Synthesis of Derivatives

Research has demonstrated that derivatives of this compound can be synthesized through various methods, including the reaction with aromatic aldehydes and malononitrile. These derivatives have shown promise in enhancing pharmacological profiles, particularly in targeting specific enzymes such as α-amylase .

Biological Applications

Pharmacological Potential

this compound and its derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties. Studies indicate that these compounds can influence cellular processes by modulating signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and apoptosis.

Case Study: Anticancer Activity

Research has shown that piperidine derivatives exhibit antiproliferative effects on various cancer cell lines. For instance, certain derivatives have been found to inhibit tumor growth both in vitro and in vivo, suggesting their potential as therapeutic agents in cancer treatment .

Medicinal Chemistry

Drug Development

The compound is actively explored in drug development due to its ability to form derivatives with enhanced therapeutic effects. Its structural features allow for modifications that can improve bioavailability and target specificity. The pharmacokinetic profiles of this compound derivatives indicate favorable absorption characteristics and low toxicity levels, making them suitable candidates for further clinical evaluation .

ADMET Properties

The analysis of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties reveals that many derivatives of this compound comply with Lipinski's rule of five, indicating good oral bioavailability. This makes them promising candidates for pharmaceutical applications .

Material Science

Functional Materials

In addition to its applications in pharmaceuticals, this compound is being investigated for use in material science. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Furthermore, research into its role in organic light-emitting diodes (OLEDs) suggests potential improvements in device performance due to its unique electronic properties .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Building block for synthesis | Used to create complex organic molecules and heterocycles |

| Biology | Antimicrobial and anticancer properties | Modulates cell signaling pathways; exhibits antiproliferative effects |

| Medicine | Drug development | Favorable pharmacokinetic profiles; potential therapeutic agents |

| Material Science | Functional materials | Enhances polymer properties; potential use in OLEDs |

Mecanismo De Acción

The mechanism of action of piperidine-2,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes . Additionally, its derivatives may interact with biological targets, modulating cellular processes and exhibiting pharmacological effects .

Comparación Con Compuestos Similares

Piperidine-2,6-dicarbonitrile can be compared with other similar compounds, such as pyridine-2,6-dicarbonitrile and pyridine-3,5-dicarbonitrile:

Pyridine-2,6-dicarbonitrile: Similar in structure but lacks the piperidine ring, leading to different chemical properties and reactivity.

Pyridine-3,5-dicarbonitrile: Used in materials chemistry for developing organic semiconductors and OLEDs.

Uniqueness: this compound is unique due to its piperidine ring, which imparts distinct chemical and biological properties. This structural feature allows for diverse applications and reactivity compared to its pyridine counterparts .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable building block for synthesizing complex molecules and exploring new applications in chemistry, biology, medicine, and industry. Continued research on this compound and its derivatives will likely uncover even more uses and benefits.

Actividad Biológica

Piperidine-2,6-dicarbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the piperidine family, characterized by a six-membered ring containing nitrogen atoms. Its structure allows for various chemical modifications, which can enhance its biological activity. The compound's molecular formula is CHN, and it features two cyano groups attached to the 2 and 6 positions of the piperidine ring.

This compound interacts with several biological targets, leading to various pharmacological effects:

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to either inhibition or activation of enzyme activity, influencing drug efficacy and toxicity.

- Cell Signaling Pathways : The compound modulates key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, affecting cellular processes like proliferation and apoptosis.

- Antiproliferative Effects : In vitro studies indicate that this compound exhibits antiproliferative effects against various cancer cell lines. Its derivatives have demonstrated potential in inhibiting tumor growth and metastasis.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound and its derivatives. For instance:

- Antitubercular Activity : Certain derivatives have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against resistant strains .

- Broad-Spectrum Antimicrobial Effects : The compound exhibits activity against various bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

This compound has been studied for its anticancer properties:

- In Vitro Studies : Several studies report that this compound can inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For example, it has demonstrated potent activity against breast cancer and leukemia cell lines .

- In Vivo Studies : Animal model experiments indicate that this compound can reduce tumor size and improve survival rates when administered at appropriate dosages.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic applications:

- Absorption and Distribution : Studies suggest that the compound is rapidly absorbed following oral administration. Its ability to traverse cell membranes efficiently is attributed to its molecular characteristics .

- Metabolism : The compound undergoes metabolic transformations via cytochrome P450 enzymes, which can influence its pharmacological effects and toxicity profiles .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Study on Antimycobacterial Activity :

- Cancer Cell Line Evaluation :

Summary Table of Biological Activities

| Activity Type | Observed Effects | MIC/IC50 Values |

|---|---|---|

| Antimicrobial | Active against M. tuberculosis | 0.5 - 4 µg/mL |

| Anticancer | Inhibits growth in breast cancer cells | IC50 = 10 µM |

| Enzyme Interaction | Modulates cytochrome P450 activity | Varies by derivative |

Propiedades

IUPAC Name |

piperidine-2,6-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-4-6-2-1-3-7(5-9)10-6/h6-7,10H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUPHEPARZCBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10318860 | |

| Record name | piperidine-2,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41980-31-8 | |

| Record name | 41980-31-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | piperidine-2,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is piperidine-2,6-dicarbonitrile synthesized in the research?

A1: The paper describes the synthesis of this compound not as a target compound itself, but as a precursor for the development of new α-amino acids []. This means the researchers aim to use this compound as a starting point for chemical reactions to produce structurally diverse α-amino acids.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.